molecular formula C19H14F3NO3 B14993143 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B14993143
M. Wt: 361.3 g/mol
InChI Key: CNFBWCDUZXDPJS-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and biological properties .

Scientific Research Applications

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, by interfering with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide apart from similar compounds is its specific combination of the chromene core and the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability, reactivity, and potential therapeutic effects are areas of ongoing research, highlighting its significance in scientific studies .

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25)

InChI Key

CNFBWCDUZXDPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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